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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

Cat. No.: B103922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 3-Oxo-4-
phenylbutanenitrile, a valuable intermediate in organic synthesis. The protocol is based on

the well-established Claisen condensation reaction.

Overview
The synthesis of 3-Oxo-4-phenylbutanenitrile is achieved through the Claisen condensation

of phenylacetonitrile (also known as benzyl cyanide) with ethyl acetate, utilizing a strong base

such as sodium ethoxide. The reaction involves the formation of a carbanion from

phenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl

acetate. Subsequent elimination of the ethoxide ion yields the sodium salt of the product, which

is then neutralized to afford 3-Oxo-4-phenylbutanenitrile.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and

characterization of 3-Oxo-4-phenylbutanenitrile.

Table 1: Reactant and Product Information
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Compound IUPAC Name
Molecular
Formula

Molecular
Weight ( g/mol
)

Molar Ratio

Phenylacetonitril

e

2-

Phenylacetonitril

e

C₈H₇N 117.15 1.0

Ethyl Acetate Ethyl ethanoate C₄H₈O₂ 88.11 1.5

Sodium Sodium Na 22.99 1.3

Absolute Ethanol Ethanol C₂H₆O 46.07 (Solvent)

3-Oxo-4-

phenylbutanenitri

le

3-Oxo-4-

phenylbutanenitri

le

C₁₀H₉NO 159.18 (Product)

Table 2: Experimental Results and Characterization

Parameter Value

Yield

Crude Product 59-64%

Recrystallized Product 54-60%[1]

Physical Properties

Appearance Colorless solid[1]

Melting Point 88.5–89.5 °C (recrystallized)[1]

Spectroscopic Data

¹H NMR Data not explicitly found

¹³C NMR Data available but not detailed[2]

IR (Infrared) Data available but not detailed

Mass Spectrometry (MS) Data available but not detailed[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

http://orgsyn.org/demo.aspx?prep=cv2p0487
http://orgsyn.org/demo.aspx?prep=cv2p0487
http://orgsyn.org/demo.aspx?prep=cv2p0487
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-phenylbutanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-phenylbutanenitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

2 L round-bottomed flask

Reflux condenser

Heating mantle or water bath

Magnetic stirrer and stir bar

Suction filtration apparatus (Büchner funnel, filter flask)

Separatory funnel

Beakers and Erlenmeyer flasks

Ice bath

Phenylacetonitrile (distilled before use)

Ethyl acetate (dry)

Sodium metal

Absolute ethanol

Glacial acetic acid

Methyl alcohol (for recrystallization)

Ether

Procedure:

Part A: Preparation of the Sodium Salt of 3-Oxo-4-phenylbutanenitrile
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Preparation of Sodium Ethoxide: In a 2 L round-bottomed flask equipped with a reflux

condenser, prepare a solution of sodium ethoxide by carefully adding 60 g (2.6 gram atoms)

of clean sodium to 700 mL of absolute ethanol. The reaction is exothermic and produces

hydrogen gas; ensure proper ventilation and take necessary safety precautions.

Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of

pure phenylacetonitrile and 264 g (3 moles) of dry ethyl acetate.

Reflux: Heat the reaction mixture to reflux. A voluminous, cream-colored precipitate of the

sodium salt of 3-oxo-4-phenylbutanenitrile will begin to form. Continue refluxing for an

additional hour with stirring to ensure the completion of the reaction.

Isolation of the Sodium Salt: After the reflux period, cool the mixture. The sodium salt can be

separated by suction filtration. Wash the salt with 200 mL of absolute ethanol, followed by

two 200 mL portions of ether. The salt can be dried in a vacuum desiccator.

Part B: Formation of 3-Oxo-4-phenylbutanenitrile

Dissolution: Dissolve the dried sodium salt in 1.3 L of distilled water at room temperature.

Precipitation: Cool the solution to 0 °C in an ice bath. Precipitate the 3-oxo-4-
phenylbutanenitrile by slowly adding 90 mL of glacial acetic acid with vigorous shaking.

Maintain the temperature below 10 °C during the addition.

Filtration and Washing: Collect the precipitate by suction filtration. Wash the filter cake four

times with 250 mL portions of water.

Drying: The moist product can be used for most purposes. For a completely dry product, air-

dry the solid. The expected yield of the crude, dry, colorless product is 188–206 g (59–64%).

Part C: Purification

Recrystallization: For a higher purity product, recrystallize the crude 3-oxo-4-
phenylbutanenitrile from methyl alcohol.

Drying: Dry the recrystallized product. The expected yield of the pure product is 173–191 g

(54–60%), with a melting point of 88.5–89.5 °C.[1]
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Visualizations
Experimental Workflow Diagram

Preparation of Sodium Ethoxide
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Caption: Experimental workflow for the synthesis of 3-Oxo-4-phenylbutanenitrile.

Reaction Mechanism: Claisen Condensation
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Step 1: Enolate Formation

Step 2: Nucleophilic Attack

Step 3: Elimination

Step 4: Deprotonation (Driving Force)

Step 5: Protonation

Ph-CH₂-CN
[Ph-CH⁻-CN] ↔ [Ph-CH=C=N⁻]+ EtO⁻

EtO⁻

EtOH+ EtOH

[Ph-CH⁻-CN]
Ph-CH(CN)-C(O⁻)(OEt)-CH₃+ Ethyl Acetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666 - PubChem
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 3-
Oxo-4-phenylbutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103922#experimental-protocol-for-the-synthesis-of-3-
oxo-4-phenylbutanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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